molecular formula C14H12ClFO2 B5772217 {3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol

{3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol

Cat. No.: B5772217
M. Wt: 266.69 g/mol
InChI Key: NPUHRPGLLGBQKP-UHFFFAOYSA-N
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Description

{3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol is an organic compound that features a chlorinated phenyl ring and a fluorinated benzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

{3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a catalyst.

Major Products

    Oxidation: Formation of {3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}ketone.

    Reduction: Formation of {3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}amine.

    Substitution: Formation of {3-amino-4-[(2-fluorobenzyl)oxy]phenyl}methanol.

Scientific Research Applications

Chemistry

In chemistry, {3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for the development of drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • {3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol
  • {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol
  • {3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}methanol

Uniqueness

{3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the molecule provides a distinct profile that can be leveraged for various applications.

Properties

IUPAC Name

[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c15-12-7-10(8-17)5-6-14(12)18-9-11-3-1-2-4-13(11)16/h1-7,17H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUHRPGLLGBQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)CO)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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